molecular formula C17H29N3OS B2869891 2-ethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butanamide CAS No. 955257-37-1

2-ethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butanamide

Cat. No.: B2869891
CAS No.: 955257-37-1
M. Wt: 323.5
InChI Key: KNBLBPMPTZUCHD-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butanamide is a synthetic organic compound featuring a hybrid pharmacophore combining a piperazine ring, a thiophene moiety, and a butanamide backbone. Its structure is characterized by:

  • Thiophene substitution: The thiophen-3-yl group enhances aromatic interactions and may influence metabolic stability compared to benzene analogs.
  • Butanamide chain: The 2-ethylbutanamide moiety likely affects solubility and lipophilicity, critical for pharmacokinetic properties.

Synthetic routes for analogous compounds (e.g., benzamide derivatives with piperazine-thiophene motifs) involve condensation reactions, as evidenced by methods yielding 76% purity via recrystallization .

Properties

IUPAC Name

2-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS/c1-4-14(5-2)17(21)18-12-16(15-6-11-22-13-15)20-9-7-19(3)8-10-20/h6,11,13-14,16H,4-5,7-10,12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBLBPMPTZUCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide

  • Core differences : Replaces thiophene with a benzothiazole ring and introduces a methoxybenzamide group.
  • Properties: Higher molecular weight (due to benzothiazole), 75% synthesis yield, and solid-state stability (m.p. data noted but unspecified) .
  • Bioactivity implications : Benzothiazole may enhance DNA intercalation or kinase inhibition, contrasting with thiophene’s metabolic resistance.

Compound B : (E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide

  • Core differences : Features a butenamide (α,β-unsaturated amide) instead of butanamide and a 2-methoxyphenylpiperazine group.
  • Properties : The unsaturated bond in butenamide could increase electrophilicity, affecting reactivity or toxicity. The methoxyphenyl group may enhance serotonin receptor affinity compared to 4-methylpiperazine .

Compound C : 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

  • Core differences : Substitutes thiophene with a 5-methylindole group.
  • Properties: Indole’s hydrogen-bonding capability (via NH group) may improve solubility but reduce blood-brain barrier penetration compared to thiophene. Screening data note availability in 10 mM concentrations for pharmacological assays .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~380 g/mol (estimated) Higher (benzothiazole) Similar (butenamide) ~350 g/mol (indole)
Aromatic Group Thiophen-3-yl Benzothiazole 2-Methoxyphenyl 5-Methylindole
Amide Type Butanamide Benzamide Butenamide Butanamide
Synthetic Yield Not reported 75% Not reported Not reported
Therapeutic Potential Unspecified (structural inference: CNS) Kinase/DNA targets Serotonin receptors CNS/GPCR screening

Key Research Findings

  • Piperazine Derivatives : The 4-methylpiperazine group in the target compound and Compound A is associated with improved solubility and receptor-binding kinetics compared to unmethylated analogs .
  • Thiophene vs. Indole : Thiophene’s sulfur atom may confer greater metabolic stability than indole’s NH group, as seen in comparative studies of heterocyclic drug candidates .
  • Amide Backbones : Saturated butanamide chains (target compound, Compound C) generally exhibit better stability than α,β-unsaturated analogs (Compound B), which are prone to Michael addition reactions .

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